Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate

Description

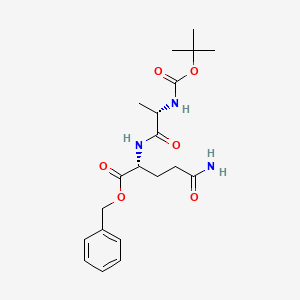

Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and amino acids L-alanine and D-glutamic acid. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.

Properties

Molecular Formula |

C20H29N3O6 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

benzyl (2R)-5-amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)17(25)23-15(10-11-16(21)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,24)(H,22,27)(H,23,25)/t13-,15+/m0/s1 |

InChI Key |

GNNHDHBJACNYCR-DZGCQCFKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate typically involves the protection of amino groups using the Boc group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using standard peptide synthesis techniques, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of these compounds. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde.

Reduction: The Boc group can be removed under reductive conditions.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reductive deprotection of the Boc group can be achieved using reagents like trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Benzyl alcohol or benzaldehyde.

Reduction: Deprotected amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate is in peptide synthesis. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the incorporation of this compound into peptides. This is crucial for studying enzyme-substrate interactions and protein functionality.

Case Study: Therapeutic Peptides

Research indicates that this compound can be utilized as a building block for therapeutic peptides. For instance, its incorporation into peptide sequences has shown potential in drug development aimed at treating various diseases, including cancer and metabolic disorders.

Protein Engineering

In protein engineering, this compound serves as a protected amino acid derivative that aids in the design of novel proteins with specific functionalities. Its ability to modulate cellular pathways makes it valuable for therapeutic applications.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl N-(tert-butoxycarbonyl)-L-glutamate | Similar structure with L-glutamate | Used in similar peptide syntheses |

| 5-Benzyl N-(tert-butoxycarbonyl)-L-glutamate | Variation at position 5 | Different steric effects on reactivity |

| γ-benzyl ester of tert-butoxycarbonyl-L-alany-D-isoglutamine | Contains isomeric D-isoglutamine | Potentially different biological activities |

Drug Development

The compound's biological activity is significant for drug development. Its structural properties allow it to serve as a precursor for modifications that enhance bioavailability and efficacy in therapeutic contexts.

Case Study: Modulation of Cellular Pathways

A study highlighted its application in modulating cellular pathways related to inflammatory diseases. The compound was incorporated into drug screening assays, demonstrating its potential as a candidate for new therapeutic agents .

Research Applications

This compound is also employed in academic research settings to explore peptide behavior, stability, and interactions with other biomolecules. This research contributes to understanding protein dynamics and the development of new biomolecular tools.

Example Research Findings

Analogue studies involving this compound have revealed insights into the conformational behavior of peptides under various conditions, which is essential for designing effective inhibitors against specific enzymes .

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- Benzyl (tert-butoxycarbonyl)-L-tyrosinate

- Benzyl (tert-butoxycarbonyl)-L-aspartate

- Benzyl (tert-butoxycarbonyl)-L-phenylalaninate

Uniqueness

Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate is unique due to its specific combination of amino acids and protecting groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in peptide synthesis and biochemical research, particularly in the context of its stability under various reaction conditions and its ability to form specific peptide bonds .

Biological Activity

Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate is a compound that plays a significant role in peptide synthesis and has various biological applications. This article delves into its biological activity, including its mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features:

- Benzyl Group : Enhances lipophilicity and stability.

- tert-Butoxycarbonyl (Boc) Group : Protects the amino group, facilitating selective reactions.

- Amino Acids : Comprises L-alanine and D-glutamic acid, contributing to its biological functionality.

This compound is primarily utilized in peptide synthesis due to its stability and reactivity, making it a valuable building block for therapeutic peptides.

The biological activity of this compound is largely attributed to the following mechanisms:

- Cleavage of the Boc Group : Under acidic conditions, the Boc group can be removed, exposing the free amine for further reactions.

- Peptide Bond Formation : The free amine can participate in peptide bond formation, essential for synthesizing biologically active peptides.

- Enzyme Interactions : The compound can interact with various enzymes, influencing their activity and stability .

Applications in Research

This compound has several notable applications:

- Peptide Synthesis : Used extensively in organic chemistry for the synthesis of peptides due to its protective groups that allow for selective reactions.

- Protein Engineering : Investigated for its role in modifying protein structures to enhance functionality or stability.

- Drug Development : Explored as a building block for therapeutic peptides aimed at treating various diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds in terms of structure and applications:

| Compound Name | Key Features | Applications |

|---|---|---|

| Benzyl (tert-butoxycarbonyl)-L-tyrosinate | Contains L-tyrosine; used in peptide synthesis | Protein engineering |

| Benzyl (tert-butoxycarbonyl)-L-aspartate | Contains L-aspartate; versatile reactivity | Drug development |

| Benzyl (tert-butoxycarbonyl)-L-phenylalaninate | Contains L-phenylalanine; enhances lipophilicity | Antimicrobial studies |

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

- Antimicrobial Activity : Research on amino acid-based antimicrobial agents demonstrates that derivatives can inhibit bacterial growth effectively. For example, β-haloalanine derivatives have shown significant inhibitory activity against alanine racemases, suggesting potential applications in antibiotic development .

- Therapeutic Peptides : The development of engineered peptides using similar scaffolds has shown promise in treating conditions such as diabetes and hypertension. These peptides leverage the structural properties of amino acids to modulate physiological responses .

- Mechanistic Insights : Studies have explored how modifications to amino acid scaffolds affect binding affinity and biological efficacy. For instance, increasing lipophilicity has been correlated with enhanced cellular activity but may compromise solubility .

Q & A

Q. What are the key considerations in selecting protecting groups for synthesizing Benzyl (tert-butoxycarbonyl)-L-alanyl-D-glutaminate?

The choice of protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines and benzyl esters for carboxylic acids) depends on orthogonal deprotection requirements. Boc is stable under acidic conditions but labile to trifluoroacetic acid (TFA), while benzyl esters require hydrogenolysis or strong acids (e.g., HBr/AcOH). Compatibility with coupling reagents (e.g., DCC, HOBt) must also be considered to avoid premature deprotection. Gamma-benzyl protection for glutamic acid (as seen in γ-benzyl L-glutamate ) ensures selective deprotection of the α-carboxyl group during peptide elongation.

Q. What synthetic routes are commonly used to prepare Boc-protected dipeptides like this compound?

Two primary methods are:

- Mixed anhydride method : React Boc-L-alanine with isobutyl chloroformate to form an active intermediate, then couple with D-glutaminate benzyl ester .

- Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) activation : Activates the carboxyl group of Boc-L-alanine for nucleophilic attack by the amine of D-glutaminate benzyl ester . Both methods require strict anhydrous conditions to prevent racemization.

Q. How can the purity and stereochemical integrity of this compound be verified?

- HPLC : Use a C18 column with UV detection (210–220 nm) to assess purity.

- NMR : Confirm the absence of epimerization via H and C NMR; the D-configuration of glutaminate will show distinct coupling constants compared to the L-form .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., incomplete deprotection) .

Advanced Research Questions

Q. What strategies minimize epimerization during the coupling of D-glutaminate in this compound?

- Use low-temperature conditions (0–4°C) during activation and coupling.

- Employ sterically hindered bases (e.g., N-methylmorpholine) to reduce base-catalyzed racemization.

- Additives like HOBt or OxymaPure suppress racemization by stabilizing the active ester intermediate .

- Monitor reaction progress with chiral HPLC to detect early signs of epimerization .

Q. How do solvent polarity and temperature influence the stability of the Boc group in prolonged reactions?

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Boc group but may increase solubility of byproducts.

- Elevated temperatures (>40°C) in acidic or basic media accelerate Boc cleavage. For example, in DMF at 25°C, Boc remains stable for >24 hours, but at 50°C, partial deprotection occurs within 6 hours .

- Kinetic studies using TLC or in situ IR spectroscopy can optimize reaction timelines to avoid degradation .

Q. How can contradictory NMR and MS data regarding molecular weight be resolved?

- LC-MS/MS : Distinguish between isobaric impurities (e.g., tert-butyl vs. benzyl adducts) via fragmentation patterns.

- 2D NMR (e.g., HSQC, COSY) : Identify spin systems to confirm the presence of the benzyl ester (δ ~5.1 ppm for CHPh) and Boc group (δ ~1.4 ppm for t-Bu) .

- Isotopic labeling : Use deuterated analogs (e.g., benzyl-d7) to trace unexpected peaks in mass spectra .

Methodological Tables

Q. Table 1. Analytical Parameters for Purity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.